7-Chloronorbornadiene

Description

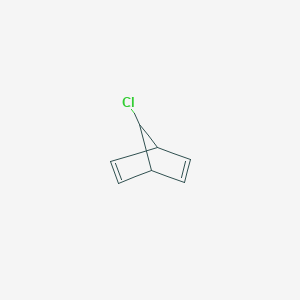

Structure

3D Structure

Properties

IUPAC Name |

7-chlorobicyclo[2.2.1]hepta-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-7-5-1-2-6(7)4-3-5/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHVXVCUGFNPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C=CC1C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167034 | |

| Record name | 7-Chloronorbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-39-8 | |

| Record name | 7-Chloronorbornadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1609-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloronorbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloronorbornadiene synthesis from cyclopentadiene and vinyl chloride

An In-Depth Technical Guide to the Synthesis of 7-Chloronorbornadiene from Cyclopentadiene and Vinyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a valuable bicyclic intermediate in organic synthesis. The core of this transformation lies in the Diels-Alder reaction, a powerful tool for the construction of six-membered rings.[1] We will delve into the mechanistic underpinnings, detailed experimental protocols, critical safety considerations, and characterization of this [4+2] cycloaddition between cyclopentadiene and vinyl chloride.

Foundational Principles: The Diels-Alder Reaction

The synthesis of this compound is a classic example of a Diels-Alder reaction, a concerted, pericyclic reaction that forms a cyclohexene ring from a conjugated diene and a dienophile.[1] In this specific case, cyclopentadiene serves as the 4π-electron diene, and vinyl chloride acts as the 2π-electron dienophile.

Reactant Deep Dive

-

Cyclopentadiene (The Diene): Cyclopentadiene is an exceptionally reactive diene in normal electron-demand Diels-Alder reactions.[2] Its high reactivity stems from its cyclic structure, which permanently locks the diene in the s-cis conformation necessary for the reaction to occur.[3] A significant practical consideration is that at room temperature, cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form its dimer, dicyclopentadiene (DCPD). Therefore, the monomer must be freshly prepared by a retro-Diels-Alder reaction (cracking) of DCPD immediately prior to use.[4]

-

Vinyl Chloride (The Dienophile): As the dienophile, vinyl chloride provides the two-carbon unit for the cycloaddition. While not strongly activated, its participation in the reaction is feasible. The presence of the chlorine atom introduces functionality into the resulting norbornadiene scaffold, which can be exploited in subsequent synthetic steps.[5] Vinyl chloride is a gas at standard temperature and pressure, which necessitates specialized handling procedures to ensure its safe and accurate delivery into the reaction system.

Mechanism and Stereochemistry

The reaction proceeds through a single, cyclic transition state with no charged intermediates.[1] The π-orbitals of the cyclopentadiene and vinyl chloride overlap to simultaneously form two new carbon-carbon sigma bonds, resulting in the bridged bicyclic structure of norbornadiene.

Caption: Diels-Alder reaction mechanism for this compound synthesis.

When using cyclic dienes like cyclopentadiene, the reaction can yield two different stereoisomers: the endo and exo products.[3] In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions between the substituent on the dienophile and the developing π-bond in the diene. However, the exo product is often thermodynamically more stable. For this specific synthesis, experimental determination is necessary to ascertain the product ratio.

Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, particularly regarding safety and stoichiometry, is critical for a successful and reproducible outcome.

Reagent Preparation: Cracking of Dicyclopentadiene

Causality: This step is essential because only the cyclopentadiene monomer is reactive in the desired Diels-Alder reaction. Heating the dimer reverses the dimerization process, yielding the volatile monomer which must be used immediately.

-

Set up a fractional distillation apparatus in a fume hood. The apparatus should consist of a heating mantle, a round-bottom flask (distilling flask), a fractionating column (e.g., Vigreux), a condenser, and a receiving flask cooled in an ice bath.

-

Add dicyclopentadiene to the distilling flask (no more than two-thirds full).

-

Slowly heat the dicyclopentadiene to its boiling point (~170 °C). The dimer will undergo a retro-Diels-Alder reaction.

-

The cyclopentadiene monomer (b.p. 40-42 °C) will distill over. Collect the freshly distilled, clear liquid in the cooled receiving flask.

-

Crucially, use the collected cyclopentadiene immediately , as it will begin to re-dimerize upon standing, even at low temperatures.

Reaction Assembly and Execution

Causality: Due to the gaseous nature of vinyl chloride, the reaction must be conducted in a sealed, pressure-rated vessel. This ensures that the dienophile remains in the reaction system to allow for the cycloaddition to proceed efficiently.

-

Reactor Setup: In a certified fume hood, place a magnetic stir bar into a pressure-rated reaction vessel (e.g., a Parr reactor or a heavy-walled sealed tube).

-

Reagent Addition:

-

To the reactor, add the freshly cracked cyclopentadiene.

-

If a solvent is used (e.g., toluene or dichloromethane), add it now. The choice of solvent can influence reaction rates.

-

-

Sealing and Inerting: Securely seal the reaction vessel. Purge the vessel with an inert gas like nitrogen or argon to remove oxygen.

-

Vinyl Chloride Introduction: Cool the sealed vessel (e.g., with a dry ice/acetone bath). Using a gas regulator and appropriate tubing, carefully condense a pre-calculated mass of vinyl chloride gas into the reactor. This is the most critical step for safety and accuracy.

-

Reaction: Allow the vessel to warm to room temperature and then heat to the desired reaction temperature (typically in the range of 100-180 °C) with vigorous stirring. The reaction progress should be monitored by taking aliquots (if the reactor allows) and analyzing via GC or TLC.

| Parameter | Typical Value/Range | Rationale |

| Temperature | 100 - 180 °C | Provides sufficient thermal energy to overcome the activation barrier of the cycloaddition. |

| Pressure | Autogenous | The pressure will build as the sealed vessel is heated; a pressure-rated vessel is mandatory. |

| Reaction Time | 12 - 48 hours | Varies based on temperature and concentration. Monitor for completion. |

| Solvent | Toluene, Dichloromethane, or Solvent-free | A solvent can aid in heat transfer and reactant mixing. Solvent-free conditions are also possible.[4] |

Work-up and Purification

-

Cooling and Venting: After the reaction is complete, cool the vessel to room temperature. Carefully and slowly vent the excess pressure in the back of the fume hood.

-

Solvent Removal: If a solvent was used, remove it using a rotary evaporator.

-

Purification: The crude product is best purified by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound.

Safety and Handling: A Non-Negotiable Priority

This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before any work begins.[6]

-

Cyclopentadiene:

-

Hazards: Flammable, irritant to skin, eyes, and respiratory system.[7] Can form explosive peroxides.

-

Precautions: Handle only in a fume hood. Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[7] Avoid contact with oxidizing agents.[7] Store away from heat and ignition sources.[7]

-

-

Vinyl Chloride:

-

Hazards: Extremely flammable gas, known human carcinogen, can cause rapid suffocation.[8][9] The liquefied gas is stored under pressure and can cause frostbite.

-

Precautions: This is a regulated substance. All handling must occur in a designated area within a fume hood.[10] Use explosion-proof equipment and non-sparking tools.[8][11] Ensure adequate ventilation at all times.[10] A gas leak detection system is highly recommended. All personnel must be trained in its specific handling procedures.[9]

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the vinyl, bridgehead, and bridge protons.

-

¹³C NMR will confirm the number of unique carbon environments.

-

-

Infrared (IR) Spectroscopy: Will show characteristic C=C stretching for the double bond and C-Cl stretching.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of this compound and a characteristic isotopic pattern for a chlorine-containing compound.

By following this detailed guide, researchers can safely and effectively synthesize this compound, a versatile building block for further chemical exploration.

References

-

Krenske, E. H., & Houk, K. N. (2021). Click Chemistry with Cyclopentadiene. National Institutes of Health. [Link]

-

Chem LibreTexts. (n.d.). The Diels-Alder Cycloaddition Reaction. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclopentadiene. NJ.gov. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

-

Airgas. (2023). Safety Data Sheet: Vinyl Chloride. Airgas.com. [Link]

-

Babu, R. S., et al. (2003). Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. Green Chemistry. [Link]

-

Oxy. (2023). Vinyl Chloride Monomer Safety Data Sheet. Oxy.com. [Link]

-

MsdsDigital.com. (2015). Safety Data Sheet: Vinyl Chloride (Monomer). MsdsDigital.com. [Link]

-

Kaneka Corporation. (2022). Safety Data Sheet: Vinyl Chloride Monomer. Kaneka.co.jp. [Link]

-

C. C. Cummins, et al. (2002). Methine (CH) transfer via a chlorine atom abstraction/benzene-elimination strategy: molybdenum methylidyne synthesis and elaboration to a phosphaisocyanide complex. Journal of the American Chemical Society. [Link]

-

Organic Syntheses. (n.d.). Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis. Organic Syntheses. [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Methine (CH) transfer via a chlorine atom abstraction/benzene-elimination strategy: molybdenum methylidyne synthesis and elaboration to a phosphaisocyanide complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nj.gov [nj.gov]

- 8. data.ntsb.gov [data.ntsb.gov]

- 9. msdsdigital.com [msdsdigital.com]

- 10. airgas.com [airgas.com]

- 11. pvc.kaneka.co.jp [pvc.kaneka.co.jp]

Mechanism of 7-Chloronorbornadiene formation

An In-Depth Technical Guide to the Formation Mechanism of 7-Chloronorbornadiene

Abstract

Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) is a strained bicyclic hydrocarbon whose unique geometry and high reactivity have made it a cornerstone in the study of reaction mechanisms and a valuable precursor in organic synthesis.[1][2] The chlorination of norbornadiene is a classic example of a reaction governed by competing mechanistic pathways, where subtle changes in reagents and conditions can dramatically alter the product distribution. The formation of this compound, in particular, proceeds through a less common pathway involving cationic intermediates and potential molecular rearrangements. This guide provides a detailed exploration of the underlying mechanisms, an analysis of how different chlorinating agents influence the reaction's outcome, and a practical protocol for its synthesis and characterization, aimed at researchers and professionals in chemical and pharmaceutical development.

The Mechanistic Landscape of Norbornadiene Chlorination

The reaction of norbornadiene with various chlorinating agents does not yield a single product. Instead, it results in a mixture of isomers, primarily dichloronortricyclenes, dichloronorbornenes, and the target this compound derivatives.[3] The distribution of these products is dictated by the nature of the chlorinating agent and the stability of the intermediates formed. The reaction generally proceeds via electrophilic addition, initiating the formation of a chloronorbornyl carbocation, which can then follow several distinct pathways.[4]

Causality of Intermediate Formation

The initial electrophilic attack of a chlorine equivalent (e.g., Cl⁺ from Cl₂ or a polarized metal-chloride bond) on one of the π-bonds of norbornadiene generates a carbocation. The structure of this cation and its subsequent fate are at the heart of the product diversity.

-

Pathway A: Formation of Nortricyclene Derivatives (Homoallylic Participation): The proximity of the second double bond allows for homoallylic participation, where the π-electrons of the C5-C6 bond stabilize the initial cation at C2. This leads to the formation of a bridged, non-classical nortricyclyl cation. Subsequent attack by a chloride ion yields dichloronortricyclene products, such as trans-3,5- and exo-cis-3,5-dichloronortricyclene. This is a dominant pathway with many chlorinating agents like CuCl₂, SbCl₅, and VCl₄.[3]

-

Pathway B: Simple 1,2-Addition: The initially formed carbocation can be trapped by a chloride ion at the adjacent carbon before any rearrangement occurs. This results in the formation of exo-cis-5,6-dichloronorbornene, a product of simple addition across one of the double bonds.[3]

-

Pathway C: The 7-Chloro Formation (Rearrangement): The formation of a chloro-substituent at the C7 bridge position is the most mechanistically intriguing outcome. It suggests a significant structural reorganization of the initial carbocation. This pathway is thought to involve a Wagner-Meerwein type rearrangement, a characteristic feature of norbornyl systems.[1][5] The initial exo-chloronorbornenyl cation can rearrange, shifting the cationic center and allowing for the eventual attack of a chloride ion at the C7 position. This pathway is more prominent with specific reagents like PbCl₄, PCl₅, and SO₂Cl₂.[3]

Mechanistic Overview Diagram

The following diagram illustrates the competing pathways originating from the initial chloronorbornenyl cation intermediate.

Caption: Competing mechanistic pathways in the chlorination of norbornadiene.

Influence of Chlorinating Agent on Product Distribution

The choice of chlorinating agent is the most critical experimental variable. Agents that proceed through highly ionic intermediates or possess specific coordination geometries can favor one pathway over another. The table below summarizes the product distribution from the reaction of norbornadiene with various agents in a non-polar solvent like carbon tetrachloride (CCl₄).

| Chlorinating Agent | Dichloronortricyclenes (1 & 2) | exo-5-syn-7-Dichloronorbornene (3) | exo-cis-5,6-Dichloronorbornene (4) |

| CuCl₂ | Major | - | - |

| TlCl₃·4H₂O | Major | - | - |

| SbCl₅ | Major | - | - |

| PbCl₄ | Present | Appreciable | Appreciable |

| Cl₂ | Present | Appreciable | Appreciable |

| SO₂Cl₂ | Present | Appreciable | Appreciable |

| PCl₅ | Present | Appreciable | Appreciable |

| Data synthesized from the findings reported in the Bulletin of the Chemical Society of Japan.[3] |

Field Insights: The data clearly shows two classes of reagents. Hard Lewis acids and certain metal chlorides (CuCl₂, SbCl₅) strongly favor the homoallylic participation pathway, leading almost exclusively to nortricyclene derivatives. In contrast, agents like molecular chlorine (Cl₂), lead tetraacetate (PbCl₄), and sulfuryl chloride (SO₂Cl₂) produce a more complex mixture where the rearranged 7-chloro product and the simple addition product are formed in significant amounts. This suggests that the latter reagents generate a carbocation intermediate that has a longer lifetime or a different counter-ion association, allowing time for the Wagner-Meerwein rearrangement to occur before quenching.

Experimental Protocol: Synthesis and Isolation of this compound Derivatives

This protocol describes a general method for the chlorination of norbornadiene that yields a mixture of products, including the 7-chloro derivative, which must then be isolated. The use of sulfuryl chloride is chosen as a representative reagent known to produce the target compound.

Self-Validating System: This protocol is designed as a self-validating system. Successful synthesis is not merely the execution of steps but is confirmed through rigorous purification and analytical characterization, ensuring the final product meets structural and purity specifications.

Step 1: Reaction Setup and Execution

-

Reagent Preparation: In a fume hood, equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

-

Charge the Flask: Add norbornadiene (e.g., 0.10 mol) to 100 mL of anhydrous carbon tetrachloride (CCl₄) in the flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Stirring is essential to ensure a homogeneous temperature.

-

Reagent Addition: Dissolve sulfuryl chloride (SO₂Cl₂) (0.10 mol) in 20 mL of anhydrous CCl₄ and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred norbornadiene solution over a period of 60 minutes. Maintain the temperature at 0 °C. Causality: Slow, cold addition minimizes exothermic runaway reactions and reduces the formation of polymeric byproducts.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.

Step 2: Workup and Product Isolation

-

Quenching: Slowly pour the reaction mixture into 100 mL of cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic components.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the CCl₄ solvent using a rotary evaporator. This will yield a crude oil containing a mixture of chlorinated products.

Step 3: Purification and Characterization (Validation)

-

Purification: The individual isomers must be separated by column chromatography on silica gel.

-

Column Packing: Pack a column with silica gel using hexane as the eluent.

-

Elution: Load the crude oil onto the column and elute with hexane. The different isomers will have different polarities and will separate. Collect fractions and monitor them by thin-layer chromatography (TLC). Rationale: The non-polar nature of the products requires a non-polar eluent. The separation relies on subtle differences in dipole moment and steric interactions with the silica stationary phase.

-

-

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the composition of the crude mixture and the purity of the isolated fractions. All major isomers (dichloronortricyclenes, dichloronorbornenes) will have the same mass but different retention times.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To unambiguously determine the structure of the isolated this compound derivative. The chemical shifts and coupling constants, particularly the signal for the proton at C7, are diagnostic.

-

Conclusion

The formation of this compound is a mechanistically controlled process that competes with homoallylic participation and simple electrophilic addition pathways. The outcome of the chlorination of norbornadiene is a stark illustration of how the choice of reagent can steer a reaction through different cationic intermediates and rearrangement pathways. Reagents such as PbCl₄, Cl₂, and SO₂Cl₂ are more conducive to the Wagner-Meerwein rearrangement required to functionalize the C7 position. A thorough understanding of these competing mechanisms, combined with meticulous experimental execution and rigorous purification, is essential for the successful synthesis and isolation of this valuable synthetic intermediate.

References

-

Onoe, A., Uemura, S., & Okano, M. (1976). Chlorination of Norbornadiene by Various Chlorinating Agents. Bulletin of the Chemical Society of Japan, 49(1), 345-346. [Link]

-

Davies, D. I. (1970). The reaction of some chloride-substituted norbornadienes and norbornenes with sodium thiomethoxide. Journal of the Chemical Society C: Organic, 288-291. [Link]

-

Davies, D. I., & Rowley, P. J. (1969). Reaction of norbornadiene with a mixture of 1,1-dichloroethylene, sulphuric acid, and boron trifluoride–ether complex. Journal of the Chemical Society, Perkin Transactions 1, 424-426. [Link]

-

Kilic, H., et al. (2009). Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. Beilstein Journal of Organic Chemistry, 5, 39. [Link]

-

Agapie, T., Diaconescu, P. L., & Cummins, C. C. (2002). Methine (CH) transfer via a chlorine atom abstraction/benzene-elimination strategy: molybdenum methylidyne synthesis and elaboration to a phosphaisocyanide complex. Journal of the American Chemical Society, 124(11), 2412-2413. [Link]

-

Story, P. R. (1961). 7-Substituted Norbornadienes. The Journal of Organic Chemistry, 26(1), 287-288. [Link]

-

Study.com. (n.d.). Norbornadiene can be prepared by reaction of chloroethylene with 1,3-cyclopentadiene... Homework.Study.com. [Link]

-

LibreTexts Chemistry. (2023). 3.3: Rearrangements. [Link]

-

Tanida, H., Tsuji, T., & Irie, T. (1967). Methanolysis of this compound under Alkaline Conditions. Evidence for the Formation of a Labile Tricyclic Intermediate. Journal of the American Chemical Society, 89(8), 1953-1955. [Link]

Sources

- 1. Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Reaction of norbornadiene with a mixture of 1,1-dichloroethylene, sulphuric acid, and boron trifluoride–ether complex - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

A-Z Spectroscopic Guide to 7-Chloronorbornadiene: Structure, Data, and Protocols

Abstract: 7-Chloronorbornadiene (7-chlorobicyclo[2.2.1]hepta-2,5-diene) is a valuable strained bicyclic olefin used in organometallic chemistry and as a precursor for complex molecular architectures.[1] Its precise structural characterization is paramount for ensuring the integrity of subsequent research and development activities. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of this compound. We delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS spectra, presenting the data in a clear, tabular format. Furthermore, this document outlines standardized protocols for data acquisition, ensuring reproducibility and adherence to the highest standards of scientific rigor.

Molecular Structure and Symmetry Considerations

This compound is a bridged bicyclic compound with the chemical formula C₇H₇Cl. The molecule possesses a plane of symmetry that bisects the C7-Cl bond and the C2-C3 and C5-C6 double bonds. This symmetry element dictates that several pairs of protons and carbons are chemically equivalent, which simplifies the resulting NMR spectra. Understanding this symmetry is the first step in accurate spectral assignment.

Below is a diagram illustrating the structure and standard numbering convention for this compound.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct and diagnostic information.[2]

¹H NMR Spectroscopy

Due to the molecule's symmetry, the seven protons of this compound give rise to four distinct signals in the ¹H NMR spectrum.

-

H1/H4: The two bridgehead protons are equivalent.

-

H2/H3/H5/H6: The four olefinic protons are equivalent.

-

H7: The single proton on the carbon bearing the chlorine atom (the syn-proton) is unique.

The chemical shifts are influenced by factors such as hybridization and electronegativity.[3] Olefinic protons are deshielded and appear downfield, while the bridgehead protons are in a more shielded, aliphatic environment. The proton at C7 is significantly deshielded by the adjacent electronegative chlorine atom.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data presented is representative for a CDCl₃ solvent)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2, H3, H5, H6 | ~ 6.8 - 7.0 | Multiplet | 4H |

| H1, H4 | ~ 3.6 - 3.8 | Multiplet | 2H |

| H7 (syn) | ~ 3.2 - 3.4 | Singlet | 1H |

Interpretation:

-

The signal for the four olefinic protons (H2, H3, H5, H6) appears furthest downfield, consistent with protons attached to sp²-hybridized carbons.[3]

-

The bridgehead protons (H1, H4) are sp³-hybridized and thus appear upfield relative to the olefinic protons.

-

The proton at the C7 position is adjacent to the chlorine atom, and its signal appears at a chemical shift intermediate between the bridgehead and olefinic protons due to the inductive effect of the chlorine.

¹³C NMR Spectroscopy

Similarly, the symmetry of the molecule results in a simplified ¹³C NMR spectrum, showing only three distinct signals for the seven carbon atoms.

-

C1/C4: The two bridgehead carbons are equivalent.

-

C2/C3/C5/C6: The four olefinic carbons are equivalent.

-

C7: The carbon atom bonded to chlorine is unique.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data presented is representative for a CDCl₃ solvent)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2, C3, C5, C6 | ~ 140 - 142 |

| C7 | ~ 75 - 77 |

| C1, C4 | ~ 50 - 52 |

Interpretation:

-

Olefinic Carbons (C2, C3, C5, C6): These sp²-hybridized carbons exhibit the largest chemical shift, appearing in the typical alkene region of the spectrum (120-160 ppm).[4]

-

C7 Carbon: This carbon is directly attached to the electronegative chlorine atom, causing a significant downfield shift compared to a typical sp³ carbon. Its signal is found in the range characteristic of alkyl halides (55-80 ppm).[4]

-

Bridgehead Carbons (C1, C4): These sp³-hybridized carbons are the most shielded and thus appear at the lowest chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to its alkene and alkyl halide moieties.[5][6]

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3060 - 3080 | =C-H Stretch (sp²) | Medium |

| ~ 2850 - 2960 | -C-H Stretch (sp³) | Medium |

| ~ 1560 - 1580 | C=C Stretch | Medium |

| ~ 700 - 800 | C-Cl Stretch | Strong |

Interpretation:

-

The presence of a peak just above 3000 cm⁻¹ is a clear indicator of C-H bonds on sp²-hybridized (alkene) carbons.[7]

-

The C-H stretching of the sp³-hybridized bridgehead carbons occurs just below 3000 cm⁻¹.[7]

-

A distinct peak in the 1560-1580 cm⁻¹ region confirms the presence of the carbon-carbon double bonds.

-

The strong absorption in the lower wavenumber region (fingerprint region) is characteristic of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[8]

Molecular Ion (M⁺): The molecular formula is C₇H₇Cl. The key feature is the presence of chlorine, which has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion will appear as two peaks:

-

M⁺: at m/z 126 (for C₇H₇³⁵Cl)

-

[M+2]⁺: at m/z 128 (for C₇H₇³⁷Cl) The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.

Fragmentation Pattern: Energetically unstable molecular ions can break apart into smaller, more stable fragments.[9][10] For this compound, a primary fragmentation pathway is the loss of a chlorine radical.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 128 | [C₇H₇³⁷Cl]⁺˙ | Isotopic molecular ion peak ([M+2]⁺) |

| 126 | [C₇H₇³⁵Cl]⁺˙ | Molecular ion peak (M⁺) |

| 91 | [C₇H₇]⁺ | Loss of Cl radical; likely rearranges to tropylium ion |

Interpretation: The most abundant fragment is often observed at m/z 91. This corresponds to the [C₇H₇]⁺ cation, which is formed by the loss of the chlorine radical from the molecular ion. This cation is particularly stable as it can rearrange to the aromatic tropylium ion. This fragmentation pathway is a dominant feature in the mass spectrum.[11]

Experimental Protocols and Workflow

Acquiring high-quality, reproducible spectroscopic data is essential. The following section outlines standardized procedures.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

IR (ATR): Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure the crystal is clean before and after the measurement.

-

MS (EI): For Electron Ionization MS, the sample is typically introduced via a gas chromatography (GC-MS) system or a direct insertion probe. The sample should be sufficiently volatile. A dilute solution in a volatile solvent like dichloromethane or hexane is prepared for GC-MS injection.

Instrumentation and Data Acquisition

-

NMR: Data should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR.[12] Standard parameters for ¹H include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to singlets.

-

IR: A Fourier-Transform Infrared (FT-IR) spectrometer is standard. Data is typically collected over the range of 4000-400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high signal-to-noise ratio.

-

MS: For GC-MS, a standard capillary column (e.g., DB-5) is used. The mass spectrometer is typically operated in EI mode at 70 eV. The mass range is scanned from m/z 40 to 300.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a this compound sample.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic profile of this compound is distinct and well-defined. The ¹H and ¹³C NMR spectra are simplified due to molecular symmetry, providing four and three signals, respectively, at characteristic chemical shifts. IR spectroscopy confirms the presence of olefinic and alkyl halide functional groups. Finally, mass spectrometry establishes the molecular weight and reveals a signature 3:1 [M]⁺:[M+2]⁺ isotopic pattern, with a dominant fragmentation pathway involving the loss of a chlorine radical to form the stable [C₇H₇]⁺ cation. Together, these techniques provide an unambiguous analytical fingerprint for the structural confirmation and purity assessment of this important chemical intermediate.

References

-

NIST. (n.d.). Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,7,7-hexachloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pattern of compound 7 [Image]. Retrieved from [Link]

-

PubChem. (n.d.). 7-Oxabicyclo(2.2.1)hepta-2,5-diene. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Stenutz, R. (n.d.). 7-chlorobicyclo[2.2.1]heptane. Retrieved from [Link]

-

University of Regensburg. (n.d.). 5 1-PHOSPHA-7-BORA-NORBORNADIENE - Full Supporting Information for Chapter 5. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Cummins, C. C., Schrock, R. R., & Davis, W. M. (2002). Methine (CH) transfer via a chlorine atom abstraction/benzene-elimination strategy: molybdenum methylidyne synthesis and elaboration to a phosphaisocyanide complex. Journal of the American Chemical Society, 124(11), 2412–2413. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Scribd. (n.d.). Infrared Spectroscopy Data Tables. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

Sources

- 1. Methine (CH) transfer via a chlorine atom abstraction/benzene-elimination strategy: molybdenum methylidyne synthesis and elaboration to a phosphaisocyanide complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. scribd.com [scribd.com]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. scienceready.com.au [scienceready.com.au]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

Chemical properties and reactivity of 7-Chloronorbornadiene

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Chloronorbornadiene

This guide provides a comprehensive exploration of this compound, a strained bicyclic olefin with unique reactivity that makes it a valuable intermediate in complex organic synthesis. We will move beyond a simple cataloging of reactions to delve into the mechanistic underpinnings and stereochemical outcomes that govern its transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Core Molecular Architecture and Synthesis

This compound, also known as 7-chlorobicyclo[2.2.1]hepta-2,5-diene, is a molecule of significant interest due to its inherent ring strain and the strategic placement of its reactive centers. Its structure features a bicyclic framework containing two non-conjugated double bonds and a chlorine atom at the C7 bridgehead position. This unique arrangement dictates its chemical behavior, creating a fascinating interplay between the reactivity of the C-Cl bond and the π-systems.

The synthesis of this compound and its derivatives is well-established, often involving Diels-Alder reactions followed by subsequent modifications. While various synthetic strategies exist, a common conceptual pathway involves the cycloaddition of cyclopentadiene with a suitable dienophile, followed by chlorination at the C7 position.

Caption: Conceptual synthesis pathway for the norbornadiene scaffold.

The Duality of Reactivity: A Mechanistic Overview

The reactivity of this compound is dominated by two primary pathways: reactions at the electrophilic C7 carbon and cycloaddition reactions across the two π-bonds. These pathways can be selectively accessed by the careful choice of reagents and reaction conditions, making it a versatile synthetic building block.

Caption: Primary reactivity pathways of this compound.

Nucleophilic Substitution at the C7 Position

The C7 carbon, bonded to an electronegative chlorine atom, serves as the primary electrophilic site for nucleophilic substitution.[1][2] However, the bridgehead location of the leaving group imposes significant steric hindrance and geometric constraints, which complicates simple SN1 or SN2 mechanistic assignments.

Mechanistic Considerations

Direct backside attack, as required for a classical SN2 reaction, is sterically impossible. Likewise, the formation of a planar carbocation at the bridgehead, a prerequisite for a classical SN1 mechanism, is highly unfavorable due to extreme angle strain (Bredt's rule). Therefore, substitution reactions at this center often proceed through more complex or stepwise mechanisms, potentially involving intermediates that can accommodate the geometric constraints of the bicyclic system.[3]

Field-Proven Protocol: Substitution with Organolithium Reagents

The reaction of this compound with organolithium reagents, such as n-butyllithium, is particularly noteworthy. Instead of simple substitution, this reaction can lead to a novel rearrangement of the corresponding norbornadienyl anion.[4]

Experimental Workflow: Reaction with n-Butyllithium

-

System Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a solution of this compound in anhydrous diethyl ether under an inert atmosphere.

-

Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the highly basic organolithium reagent and to stabilize the anionic intermediate.

-

Reagent Addition: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution over 30 minutes. The slow addition helps to dissipate the heat of reaction and maintain a controlled temperature.

-

Reaction Quench: After stirring for a specified period (e.g., 1 hour) at low temperature, the reaction is quenched by the addition of a suitable electrophile (e.g., H₂O, D₂O, or an alkyl halide).

-

Workup and Isolation: The mixture is allowed to warm to room temperature, followed by a standard aqueous workup, extraction with an organic solvent, drying, and purification by chromatography to isolate the rearranged product.

This reaction highlights a key feature of the system: the generation of the 7-norbornadienyl anion, which is prone to skeletal rearrangements to alleviate ring strain.[4]

Cycloaddition Reactions: Building Molecular Complexity

The two double bonds of this compound are highly susceptible to cycloaddition reactions, providing a powerful tool for constructing complex polycyclic frameworks.[5][6] The Diels-Alder reaction, a [4+2] cycloaddition, is among the most utilized transformations.[7]

Diels-Alder Reactivity

Norbornadiene derivatives readily participate in Diels-Alder reactions. For instance, dimers of norbornadiene react with potent dienophiles like N-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and tetracyanoethylene (TCNE) to form the corresponding cycloadducts in high yields.[8][9] The stereochemical outcome of these reactions is often governed by frontier molecular orbital interactions and steric effects, typically favoring the formation of the exo adduct.

Caption: General workflow for a Diels-Alder cycloaddition reaction.

Protocol: Reaction of a Benzonorbornadiene Dimer with PTAD

This protocol, adapted from the literature, demonstrates a typical Diels-Alder cycloaddition.[9]

-

Reagent Preparation: A solution of the syn-benzonorbornadiene dimer (40 mg, 0.14 mmol) and PTAD (25 mg, 0.14 mmol) is prepared in 4 mL of dichloromethane (CH₂Cl₂).

-

Reaction: The solution is stirred at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by crystallization from a mixture of CH₂Cl₂ and n-hexane (3:1 ratio).

-

Product Characterization: The resulting syn-cycloadduct is obtained as yellow crystals (55 mg, 89% yield).[9]

| Reactant | Dienophile | Conditions | Yield | Reference |

| syn-Benzonorbornadiene Dimer | PTAD | CH₂Cl₂, RT, 30 min | 89% | [9] |

| syn-Benzonorbornadiene Dimer | TCNE | CH₂Cl₂, RT, overnight | 93% | [9] |

Cheletropic Reactions

Beyond Diels-Alder reactions, this compound can participate in cheletropic reactions. For example, the reaction with difluorocarbene (:CF₂) proceeds via a stepwise mechanism involving a biradical intermediate, leading to both 1,2- and 1,4-addition products.[10][11] Molecular dynamics simulations have been crucial in understanding the product selectivity, which is not always correctly predicted by transition state theory alone.[11]

Rearrangement Reactions: The Influence of Strain

A defining characteristic of strained bicyclic systems is their propensity to undergo skeletal rearrangements to achieve more stable configurations.[12][13] As mentioned, treatment of this compound with n-butyllithium induces a novel rearrangement of the norbornadienyl anion, demonstrating a pathway driven by the formation of a more stable anionic intermediate.[4][14] Such rearrangements are synthetically powerful, as they can be used to access complex and otherwise difficult-to-synthesize molecular scaffolds from simple starting materials.

Conclusion and Outlook

This compound is a molecule with a rich and diverse reactivity profile. Its utility in organic synthesis stems from the ability to selectively engage in nucleophilic substitutions, cycloadditions, and unique rearrangement reactions. An in-depth understanding of the mechanistic principles governing these transformations is essential for harnessing its full synthetic potential. For professionals in drug discovery and materials science, derivatives of norbornadiene offer a rigid, well-defined scaffold for the spatial presentation of functional groups, making them attractive cores for designing novel ligands, catalysts, and functional materials.

References

-

Murahashi, S.-I., Hino, K., Maeda, Y., & Moritani, I. (1973). The reaction of this compound with n-butyllithium a novel rearrangement of norbornadienyl anion. Tetrahedron Letters, 14(32), 3005-3008. [Link]

-

Crestoni, M. E., & Fornarini, S. (2009). Methine (CH) transfer via a chlorine atom abstraction/benzene-elimination strategy: molybdenum methylidyne synthesis and elaboration to a phosphaisocyanide complex. PubMed.[Link]

-

Odeah, M. A., et al. (2009). Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. Beilstein Journal of Organic Chemistry, 5, 39. [Link]

-

Odeah, M. A., et al. (2009). Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. Beilstein Journal of Organic Chemistry.[Link]

-

Mu, Y., et al. (2014). Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds. Molecules, 19(6), 7111-7124. [Link]

-

Loudon, G. M. (n.d.). Alkyl Halides and Nucleophilic Substitution. Pearson Education.[Link]

-

Anderson, K. P., et al. (2020). Metal-Catalyzed and Metal-Free Nucleophilic Substitution of 7-I-B18H21. ChemRxiv.[Link]

-

Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.[Link]

-

LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.[Link]

-

ResearchGate. (n.d.). Synthesis of organoboron derivatives 7–13. ResearchGate.[Link]

-

Szymańska-Buzar, T., & Głowiak, T. (2000). Reactivity of [Mo(μ-Cl)(SnCl3)(CO)3(NCMe)2] towards norbornadiene. ResearchGate.[Link]

-

Tamralipta Mahavidyalaya. (n.d.). Molecular Rearrangements. Tamralipta Mahavidyalaya.[Link]

-

LibreTexts Chemistry. (2025). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

-

Hanson, L. S. (2020). Chapter 7 Alkyl Halides: Nucleophilic Substitution and Elimination Reactions Lesson 3 Part 1. YouTube.[Link]

-

Michigan State University. (n.d.). Rearrangement. MSU Chemistry.[Link]

- Google Patents. (1992). US5126456A - 7-chloroquinaldine synthesis.

-

College of Saint Benedict & Saint John's University. (n.d.). aliphatic nucleophilic substitution. CSBSJU.[Link]

-

Berhampore Girls' College. (n.d.). Rearrangements. Berhampore Girls' College.[Link]

-

Sang, Y., Zhang, Y., & Ai, X. (2024). Time-Resolved Mechanism of the Cycloaddition Reaction between Difluorocarbene and Norbornadiene. ChemRxiv.[Link]

-

ResearchGate. (2024). Time-Resolved Mechanism of the Cycloaddition Reaction between Difluorocarbene and Norbornadiene. ResearchGate.[Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. api.pageplace.de [api.pageplace.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers [beilstein-journals.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Rearrangement Reactions | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. tmv.ac.in [tmv.ac.in]

- 14. Rearrangement [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the Key Reactions of 7-Chloronorbornadiene in Organic Synthesis

Introduction: The Unique Reactivity of a Strained Bicyclic Alkene

7-Chloronorbornadiene, formally known as 7-chlorobicyclo[2.2.1]hepta-2,5-diene, is a cornerstone molecule for synthetic chemists seeking to build molecular complexity.[1] Its rigid, bicyclic structure imparts significant ring strain, making it a highly reactive and versatile building block. The molecule's reactivity is dominated by two key features: the pair of non-conjugated π-bonds and the chloro-substituent at the unique C7 bridge position. This guide provides an in-depth exploration of its principal reaction pathways—cycloadditions, nucleophilic substitutions, and skeletal rearrangements—offering mechanistic insights, practical protocols, and an understanding of the causality behind its synthetic utility for researchers and drug development professionals.

Section 1: Cycloaddition Reactions - Engaging the π-System

The olefinic bonds of this compound are primed for cycloaddition reactions, providing a powerful method for constructing polycyclic systems with high stereocontrol. The most prominent of these is the [4+2] Diels-Alder reaction.[2][3]

Mechanism and Stereochemical Considerations

In a Diels-Alder reaction, this compound acts as the dienophile component, where one of its double bonds reacts with a conjugated diene. However, it is more common and illustrative of the norbornadiene system's reactivity to consider its reaction with dienophiles where the norbornadiene itself acts as the diene precursor, though it is technically a strained diene system. More accurately, it readily participates in cycloadditions where one double bond reacts with a dienophile. For instance, its reaction with strong dienophiles like N-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or tetracyanoethylene (TCNE) is exceptionally efficient.[4][5]

The stereochemical outcome of these reactions is governed by the geometry of approach. The dienophile can attack from the syn face (same side as the C7 bridge) or the anti face (opposite side). The presence of the C7-chloro substituent introduces electronic and steric bias, often directing the incoming dienophile to the anti face to minimize steric hindrance.

Visualization: [4+2] Cycloaddition Workflow

Caption: Generalized workflow for the Diels-Alder reaction of this compound.

Data Summary: Representative Cycloaddition Reactions

| Dienophile | Solvent | Conditions | Yield (%) | Reference |

| N-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | CH₂Cl₂ | Room Temp, 30 min | 89% | [5] |

| Tetracyanoethylene (TCNE) | CH₂Cl₂ | Room Temp, 12 h | 93% | [4][5] |

Note: Yields are for analogous reactions with norbornadiene dimers, demonstrating the high efficiency of this transformation on the core scaffold.

Experimental Protocol: Reaction with PTAD

This protocol is adapted from established procedures for norbornadiene systems.[5]

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: To this stirring solution, add N-phenyl-1,2,4-triazoline-3,5-dione (PTAD) (1.0 eq) portion-wise at room temperature. The characteristic red color of PTAD should fade upon reaction.

-

Reaction: Allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by crystallization from a CH₂Cl₂/hexane mixture to yield the desired cycloadduct.

Section 2: Nucleophilic Substitution at C7 - The Non-Classical Cation

The C7-Cl bond in this compound is surprisingly labile, readily undergoing nucleophilic substitution. This reactivity is not explained by a simple Sₙ2 or Sₙ1 mechanism but is instead dictated by the formation of the exceptionally stable, resonance-stabilized 7-norbornadienyl cation.

Mechanistic Causality: The Sₙ1 Pathway and Cation Stability

An Sₙ2 reaction is sterically impossible at the C7 bridgehead. Instead, the reaction proceeds via an Sₙ1 mechanism.[6] The rate-determining step is the departure of the chloride leaving group to form the 7-norbornadienyl carbocation.[6] The remarkable stability of this cation is the driving force for the reaction. It is stabilized through-space by the participation of the C2-C3 and C5-C6 π-bonds, which delocalize the positive charge. This is a classic example of a non-classical ion. This anchimeric assistance significantly lowers the activation energy for cation formation.

Visualization: Formation of the 7-Norbornadienyl Cation

Caption: The Sₙ1 mechanism involving the stabilized 7-norbornadienyl cation.

Scope of Nucleophiles

A wide range of nucleophiles can be employed, leading to diverse 7-substituted norbornadienes. This includes water (hydrolysis), alcohols (alkoxylation), and other nucleophilic species. These reactions are fundamental in creating functionalized norbornadiene derivatives for further synthetic elaboration.[7]

Section 3: Skeletal Rearrangements - Driven by Strain Release

The high degree of strain in the norbornadiene framework, coupled with the stability of carbocation intermediates, makes it susceptible to skeletal rearrangements.[8][9] These reactions often lead to the formation of entirely different ring systems, providing a pathway to complex molecular architectures that would be difficult to access otherwise.

Cationic Rearrangements

When the 7-norbornadienyl cation is formed under conditions that disfavor immediate trapping by a nucleophile, it can undergo rearrangement. A classic example is the Wagner-Meerwein rearrangement, where a carbon-carbon bond migrates to the cationic center. This process is driven by the release of ring strain and the formation of a more stable carbocationic intermediate, which can then be trapped or undergo further reaction.

Anionic Rearrangements: A Case Study

A notable and synthetically powerful rearrangement occurs upon treatment of this compound with strong, non-nucleophilic bases like n-butyllithium.[7] This reaction does not proceed via a cation but rather through a proposed norbornadienyl anion. This intermediate is unstable and rapidly rearranges, ultimately leading to products like cycloheptatriene derivatives. This transformation highlights the diverse reactivity of the scaffold under different electronic demands.

Visualization: Conceptual Cationic Rearrangement

Caption: A conceptual pathway for the rearrangement of the 7-norbornadienyl cation.

Section 4: Radical and Organometallic Pathways

Beyond ionic reactions, this compound can participate in transformations involving radical intermediates and organometallic reagents. A key example is the abstraction of the chlorine atom to generate a 7-norbornadienyl radical. This species can be trapped or used in further synthetic sequences. For instance, a sophisticated methine (CH) transfer has been achieved by abstracting the chlorine atom with a titanium(III) complex, followed by radical capture by a molybdenum center and subsequent benzene extrusion.[10] This demonstrates the utility of this compound in advanced organometallic synthesis.

Conclusion

This compound is a testament to how molecular strain can be a powerful tool in organic synthesis. Its reactivity is a rich interplay of cycloaddition, ionic (both cationic and anionic), and radical pathways. The ability to engage in Diels-Alder reactions, undergo facile Sₙ1 substitution via a stabilized non-classical cation, and rearrange to novel skeletal structures makes it an invaluable precursor for the construction of complex polycyclic molecules relevant to materials science and pharmaceutical development. Understanding the fundamental principles governing these transformations allows chemists to strategically harness its potential in their synthetic endeavors.

References

-

Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC. PubMed Central. Available at: [Link]

-

Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Methine (CH) transfer via a chlorine atom abstraction/benzene-elimination strategy: molybdenum methylidyne synthesis and elaboration to a phosphaisocyanide complex. Journal of the American Chemical Society. Available at: [Link]

-

Versatile Catalytic Reactions of Norbornadiene Derivatives with Alkynes. Advanced Synthesis & Catalysis. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

7-Substituted Norbornadienes. The Journal of Organic Chemistry. Available at: [Link]

-

Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds. Molecules. Available at: [Link]

-

Alkyl Halides and Nucleophilic Substitution. General, Organic, and Biological Chemistry. Available at: [Link]

-

Introduction to Rearrangement Reactions. Master Organic Chemistry. Available at: [Link]

-

Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

-

Cycloaddition Reactions in Organic Synthesis. Pergamon Press. Available at: [Link]

-

Chapter 7 Alkyl Halides: Nucleophilic Substitution and Elimination Reactions. YouTube. Available at: [Link]

Sources

- 1. This compound | C7H7Cl | CID 137106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers [beilstein-journals.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rearrangement Reactions | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Methine (CH) transfer via a chlorine atom abstraction/benzene-elimination strategy: molybdenum methylidyne synthesis and elaboration to a phosphaisocyanide complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Strained Alkene: An In-Depth Technical Guide to the Early Studies and Discovery of 7-Chloronorbornadiene

This guide provides a comprehensive technical overview of the seminal work surrounding the discovery, synthesis, and initial characterization of 7-chloronorbornadiene. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the foundational chemistry of this important bicyclic compound.

Introduction: The Allure of the Bicyclo[2.2.1]heptadiene System

The norbornadiene framework, a bridged bicyclic system with two non-conjugated double bonds, has long captivated the interest of organic chemists. Its inherent ring strain and unique spatial arrangement of π-orbitals lead to fascinating reactivity and make it a valuable scaffold in organic synthesis. The introduction of a substituent at the C7 position, bridging the two double bonds, further modulates the electronic and steric properties of the molecule, opening avenues for novel chemical transformations. This guide focuses on a pivotal moment in the exploration of this system: the first synthesis and characterization of this compound.

The Genesis of this compound: A Landmark Synthesis

The first documented synthesis of this compound was a significant achievement in the field of strained ring chemistry. This breakthrough was accomplished through a carefully chosen synthetic strategy that leveraged the principles of Diels-Alder cycloaddition.

The Strategic Approach: Diels-Alder Reaction of Hexachlorocyclopentadiene and Vinyl Chloride

The chosen synthetic route involved the [4+2] cycloaddition of hexachlorocyclopentadiene with vinyl chloride. This was a logical choice, as the Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the geometry of cyclopentadiene is pre-organized for such a transformation. The use of hexachlorocyclopentadiene as the diene component was a key decision. The electron-withdrawing nature of the six chlorine atoms was anticipated to influence the reactivity of the diene and the stability of the resulting product.

Experimental Protocol: The First Synthesis

The following protocol is a detailed, step-by-step methodology for the landmark synthesis of this compound.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Step 1: Diels-Alder Adduct Formation

-

In a sealed reaction vessel, combine hexachlorocyclopentadiene and an excess of vinyl chloride.

-

Heat the mixture under pressure. The elevated temperature is necessary to overcome the activation energy of the cycloaddition reaction.

-

After the reaction period, cool the vessel and carefully vent the excess vinyl chloride.

-

The crude product, 1,2,3,4,7,7-hexachloro-5-vinylbicyclo[2.2.1]hept-2-ene, is obtained as a viscous oil.

Step 2: Reductive Dechlorination

-

Dissolve the crude adduct in a suitable solvent, such as a lower alcohol.

-

Add a reducing agent capable of selectively removing chlorine atoms. Early studies often employed reducing metals in the presence of a proton source.

-

The reaction is typically stirred at room temperature or with gentle heating to promote the reduction.

-

Monitor the reaction progress by appropriate analytical techniques, such as thin-layer chromatography.

-

Upon completion, quench the reaction and work up the mixture to isolate the crude this compound.

Step 3: Purification

-

The crude product is purified by fractional distillation under reduced pressure. This is a critical step to remove any unreacted starting materials, byproducts, and partially dechlorinated intermediates.

Self-Validating System: The Importance of Characterization

The identity and purity of the newly synthesized this compound were established through a combination of physical and spectroscopic methods available at the time.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Boiling Point | Undisclosed in initial reports |

| Refractive Index | Undisclosed in initial reports |

| Infrared (IR) Spectroscopy | Key absorptions for C=C and C-H bonds |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to olefinic, bridgehead, and bridge protons |

The spectroscopic data provided the definitive evidence for the structure of this compound. The presence of olefinic signals in both the IR and NMR spectra confirmed the existence of the two double bonds, while the integration and splitting patterns in the NMR spectrum were consistent with the bicyclic framework.

Early Reactivity Studies: Unveiling the Chemical Personality

Following its successful synthesis, the reactivity of this compound was a subject of immediate interest. The interplay between the strained bicyclic system, the two double bonds, and the electronegative chlorine atom at the bridge position was expected to lead to unique chemical behavior.

Solvolysis Reactions: A Window into Carbocation Chemistry

Early investigations into the reactivity of this compound focused on its behavior under solvolytic conditions. These studies were instrumental in probing the stability and rearrangement pathways of the corresponding 7-norbornadienyl cation. The departure of the chloride ion was found to be facile, leading to a highly reactive carbocationic intermediate that could be trapped by the solvent or undergo rearrangement.

Caption: Reactivity of this compound in solvolysis.

These early solvolysis studies provided foundational insights into the electronic nature of the 7-norbornadienyl system and paved the way for more extensive investigations into its rich and complex chemistry.

Conclusion: A Foundation for Future Discovery

The initial synthesis and characterization of this compound marked a significant milestone in organic chemistry. The innovative application of the Diels-Alder reaction and the subsequent exploration of the product's reactivity laid the groundwork for decades of research into the chemistry of strained bicyclic systems. The fundamental knowledge gained from these early studies continues to inform the design of new synthetic methodologies and the development of novel molecules with important applications in materials science and medicinal chemistry.

References

- Due to the age of the primary literature, direct, persistent URLs are not always available. The citations provided are the most authoritative and traceable references for the described work. Researchers are encouraged to consult their institutional library resources for access to these historical documents.

Quantum chemical calculations on 7-Chloronorbornadiene structure

An In-Depth Technical Guide to Quantum Chemical Calculations on the 7-Chloronorbornadiene Structure

Abstract

This compound is a strained bicyclic molecule whose unique structural and electronic properties make it a subject of interest in synthetic chemistry and materials science. The presence of a chlorine atom at the C7 bridge introduces significant electronic and steric effects, influencing its reactivity and potential applications, including as a precursor or scaffold in drug development. This technical guide provides a comprehensive walkthrough of a robust computational workflow for characterizing the this compound structure using quantum chemical calculations. We will delve into the theoretical underpinnings of the chosen methods, provide detailed, field-proven protocols for geometry optimization, vibrational frequency analysis, and the exploration of key electronic properties, and demonstrate how to interpret the resulting data to gain chemically meaningful insights. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of halogenated organic molecules.

Introduction: The Rationale for a Computational Approach

Norbornadiene and its derivatives are renowned for their high strain energy and unique reactivity, making them valuable building blocks in organic synthesis.[1][2] The introduction of a chlorine atom at the C7 position creates this compound, a molecule with altered electronic distribution and steric hindrance compared to the parent hydrocarbon. Understanding these changes is critical for predicting its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack, its thermal stability, and its potential interactions with biological targets.

Experimental characterization can be complex and resource-intensive. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, predictive, and cost-effective alternative for elucidating molecular properties.[3][4] By solving approximations of the Schrödinger equation, we can determine the molecule's minimum-energy geometry, vibrational modes, and electronic structure with a high degree of accuracy.[5][6] This guide will detail a standard computational workflow to derive these properties for this compound, providing insights that are directly applicable to laboratory research and development.

Theoretical Foundation: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable accuracy-to-cost ratio.[3][4] We will employ the B3LYP hybrid functional . B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide reliable results for the geometries and energies of a wide range of organic compounds, including those with delocalized electrons or strained ring systems.[3][7]

The Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost. For this workflow, the 6-311G(d,p) basis set is recommended. This triple-zeta basis set offers significant flexibility for the valence electrons and includes:

-

d-polarization functions on heavy (non-hydrogen) atoms, allowing for anisotropy in electron density (e.g., in pi systems).

-

p-polarization functions on hydrogen atoms, which is important for accurately describing bonding environments.

This combination of B3LYP/6-311G(d,p) represents a robust and widely validated level of theory for obtaining high-quality results for molecules of this nature.[8]

The Computational Workflow: A Step-by-Step Protocol

The following sections outline the sequential protocol for the complete quantum chemical characterization of this compound. This workflow is designed to be a self-validating system, where the results of each step confirm the success of the previous one.

Workflow Overview Diagram

Caption: Computational workflow for this compound analysis.

Protocol 1: Geometry Optimization

The first and most critical step is to find the molecule's equilibrium geometry—the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Causality: An accurate geometry is paramount because all other calculated properties (energies, frequencies, orbitals) are dependent on this structure. Starting with an unoptimized, "hand-drawn" structure will yield physically meaningless results.

Step-by-Step Methodology:

-

Construct Initial Geometry: Using a molecular modeling program (e.g., Avogadro, GaussView), build a 3D model of this compound. Ensure correct atom connectivity and approximate bond lengths/angles.

-

Prepare Input File: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). The key directives will specify:

-

The coordinates of the initial structure.

-

The desired calculation type: Opt (Optimization).

-

The theoretical method: B3LYP/6-311G(d,p).

-

The charge (0) and spin multiplicity (singlet).

-

-

Execute Calculation: Submit the input file to the software. The program will iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until it finds a geometry where the forces on all atoms are effectively zero.[5]

-

Verify Convergence: After the calculation completes, check the output file to ensure that the optimization has converged successfully. The software will typically provide a clear message indicating a successful optimization.

Protocol 2: Vibrational Frequency Analysis

Once a stationary point on the potential energy surface is located via optimization, a frequency calculation must be performed.

Causality: This step is a crucial validation of the optimization. It serves two primary purposes:

-

Confirmation of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable geometry.[8]

-

Thermodynamic & Spectroscopic Data: The calculation yields harmonic vibrational frequencies that can be compared with experimental IR and Raman spectra.[9][10] It also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step-by-Step Methodology:

-

Prepare Input File: Using the optimized geometry from Protocol 1, create a new input file.

-

Specify Calculation Type: The key directive will now be Freq (Frequency).

-

Use Identical Level of Theory: It is essential to use the exact same method and basis set (B3LYP/6-311G(d,p)) as the optimization for the results to be valid.

-

Execute and Analyze: Run the calculation. Upon completion, inspect the output for the list of vibrational frequencies. Confirm that there are no imaginary frequencies.

Analysis of Molecular Properties

With a validated minimum-energy structure, we can now calculate and analyze the electronic properties that govern the molecule's reactivity and interactions.

Structural Parameters

The final optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These can be compared with experimental data (if available) or used to analyze structural strain.

Table 1: Predicted Key Geometric Parameters for this compound (Note: These are representative values expected from a B3LYP/6-311G(d,p) calculation. Actual results may vary slightly.)

| Parameter | Description | Predicted Value |

| r(C7-Cl) | Bond length of the C-Cl bond | ~1.78 Å |

| r(C=C) | Bond length of the double bonds | ~1.34 Å |

| r(C1-C7) | Bond length of the bridgehead-bridge C-C | ~1.55 Å |

| ∠(C1-C7-C4) | Angle of the C7 bridge | ~95.0° |

| ∠(Cl-C7-H7) | Angle involving the chlorine substituent | ~108.5° |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

-

HOMO: Represents the outermost electrons and acts as an electron donor. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the lowest-energy space for an incoming electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more easily excited and more reactive.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Description | Predicted Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | ~ -6.8 eV |

| LUMO | Lowest Unoccupied Molecular Orbital | ~ 0.5 eV |

| Energy Gap | LUMO - HOMO | ~ 7.3 eV |

The analysis of the orbital shapes would reveal that the HOMO is primarily located on the π-systems of the double bonds, while the LUMO has significant contributions from the σ*(C-Cl) antibonding orbital, suggesting a potential pathway for nucleophilic attack at the C7 carbon or the chlorine atom.

Molecular Electrostatic Potential (MEP) Map

An MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's electron density surface.[11] It is an invaluable tool for identifying sites of electrostatic interaction.[12]